4-Bromo-1-methyl-1h-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-1h-pyrazol-3-ol is a pharmaceutical intermediate . It is a white or colorless solid that is highly soluble in water and other polar solvents . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and as a starting material in the synthesis of 1,4-bipyrazoles .
Molecular Structure Analysis
The molecular weight of 4-Bromo-1-methyl-1h-pyrazol-3-ol is 177 . The InChI code is1S/C4H5BrN2O/c1-7-2-3 (5)4 (8)6-7/h2H,1H3, (H,6,8)
. Chemical Reactions Analysis
4-Bromo-1-methyl-1h-pyrazol-3-ol may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and as a starting material in the synthesis of 1,4-bipyrazoles . It can also participate in various chemical reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and more .Physical And Chemical Properties Analysis
4-Bromo-1-methyl-1h-pyrazol-3-ol is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 177 . The storage temperature is room temperature .Scientific Research Applications
- Antiparasitic Agents : 4-Bromo-1-methyl-1H-pyrazole derivatives have shown promise as antileishmanial and antimalarial agents . Researchers explore their potential in combating parasitic diseases.
- Hexacoordinate Complexes : 4-Bromopyrazole is used as a starting material for synthesizing hexacoordinate complexes. These complexes find applications in catalysis, materials science, and coordination chemistry .
- Tautomeric Forms : Pyrazolo[3,4-b]pyridines, a group of compounds related to 4-bromopyrazole, exhibit two tautomeric forms: 1H- and 2H-isomers. These compounds have been studied extensively for their biological effects .
Medicinal Chemistry and Drug Development
Coordination Chemistry
Biological Studies
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRIOAFAIYAMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1h-pyrazol-3-ol | |
CAS RN |
1823437-48-4 |
Source
|
Record name | 4-bromo-1-methyl-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.